4-Bromo-3-iodo-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
4-bromo-3-iodo-1-(2-methoxyethyl)pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrIN2O/c1-15-5-4-14-6-8(12)9-7(11)2-3-13-10(9)14/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPVVJPSTWXIRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=C(C=CN=C21)Br)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-iodo-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the halogenation of a pyrrolopyridine precursor, followed by the introduction of the 2-methoxyethyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-iodo-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield pyrrolopyridine derivatives with different oxidation states.
Scientific Research Applications
Applications Overview
| Application Area | Description |
|---|---|
| Organic Synthesis | Acts as a versatile building block for synthesizing complex organic molecules. |
| Medicinal Chemistry | Investigated for potential pharmacological properties, including anti-cancer and anti-inflammatory effects. |
| Material Science | Utilized in the development of materials with specific electronic or optical properties. |
Organic Synthesis
In organic synthesis, 4-Bromo-3-iodo-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine serves as a crucial intermediate. Its halogen substituents allow for various nucleophilic substitution reactions and cross-coupling reactions, such as Suzuki-Miyaura and Stille reactions. These reactions facilitate the formation of new carbon-carbon bonds essential for constructing complex molecular architectures.
Case Study: Synthesis of Novel Pyrrolo[2,3-b]pyridine Derivatives
A study demonstrated the use of this compound in synthesizing novel pyrrolo[2,3-b]pyridine derivatives. The derivatives exhibited enhanced biological activity compared to their parent compounds, showcasing the compound's utility in expanding chemical libraries for drug discovery.
Medicinal Chemistry
The compound is under investigation for its potential therapeutic applications. Its structural features suggest interactions with biological targets such as enzymes and receptors.
Pharmacological Studies
Research has indicated that derivatives of this compound exhibit significant anti-cancer properties. In vitro studies have shown that these compounds inhibit the growth of various cancer cell lines, making them promising candidates for further development in cancer therapeutics.
Material Science
In material science, this compound is explored for its role in developing advanced materials with unique electronic properties.
Application Example: Organic Light Emitting Diodes (OLEDs)
Research indicates that incorporating this compound into OLEDs can enhance their efficiency and stability. The compound's electronic properties contribute to improved light emission characteristics, making it suitable for optoelectronic applications.
Mechanism of Action
The mechanism of action of 4-Bromo-3-iodo-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The bromine and iodine atoms can form halogen bonds with biological molecules, influencing their activity and function. The 2-methoxyethyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-bromo-3-iodo-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine with structurally related pyrrolo[2,3-b]pyridine derivatives, focusing on synthetic routes, physicochemical properties, and biological activity.
Key Comparative Findings:
Substitution at 1-Position :
- The 2-methoxyethyl group in the target compound balances solubility and synthetic versatility, unlike methyl (22) or benzyl (9) groups, which reduce solubility or complicate derivatization .
- Free NH in compounds like 15 allows N-alkylation but limits stability under physiological conditions .
Halogen Effects: Bromine at 4-position (target) vs. chlorine (13): Bromine’s larger size may enhance halogen bonding with kinase targets but could increase steric hindrance . Iodine at 3-position enables Sonogashira or Suzuki couplings for diversification, as seen in 20b and 6e .
Biological Activity :
- Ethynyl-linked derivatives (e.g., 20b ) show superior FGFR1 inhibition (IC₅₀ = 12 nM) compared to nitro-substituted analogs (e.g., 6e ) .
- The target compound’s predicted FGFR/c-Met activity aligns with SAR trends: electron-withdrawing groups (Br, I) enhance kinase binding, while polar substituents (2-methoxyethyl) improve pharmacokinetics .
Biological Activity
Overview
4-Bromo-3-iodo-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural characteristics. The presence of both bromine and iodine atoms enhances its reactivity and biological activity, making it a subject of interest in various research domains.
| Property | Value |
|---|---|
| Molecular Formula | C13H18BrI2N2O |
| Molecular Weight | 453.19 g/mol |
| IUPAC Name | This compound |
| SMILES | CSi(C)CCOCN1C=C(C2=C(C=CN=C21)Br)I |
The compound's structure features a pyrrolo[2,3-b]pyridine core, which is known for its role in various biological activities. The dual halogenation (bromine and iodine) contributes to its unique reactivity profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The halogen atoms can form halogen bonds with nucleophilic sites on proteins or nucleic acids, potentially influencing enzyme activity and receptor interactions. The 2-methoxyethyl group enhances the compound's solubility and bioavailability, facilitating its cellular uptake and interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
Anticancer Activity
Studies have suggested that pyrrolo[2,3-b]pyridine derivatives may inhibit tumor growth by targeting specific kinases involved in cancer progression. For instance, compounds similar to this compound have shown promise as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is crucial in many cancers .
Enzyme Inhibition
The compound has been evaluated for its potential as an inhibitor of tyrosine hydroxylase, an enzyme critical in dopamine synthesis. Inhibition of this enzyme could have implications for treating neurological disorders .
Neuroprotective Effects
Preliminary studies indicate that derivatives of pyrrolo[2,3-b]pyridine may exhibit neuroprotective properties by modulating inflammatory pathways and reducing oxidative stress in neuronal cells .
Case Studies
- Anticancer Studies : A study conducted on similar pyrrolo[2,3-b]pyridine compounds demonstrated their ability to inhibit cell proliferation in breast cancer cell lines through apoptosis induction and cell cycle arrest .
- Neuroprotective Studies : Research on neuroprotective effects highlighted the ability of certain derivatives to reduce neuroinflammation and promote neuronal survival in models of neurodegenerative diseases .
Synthesis and Research Applications
The synthesis of this compound typically involves multi-step organic reactions including halogenation and functional group modifications. This compound serves as a valuable building block in organic synthesis and medicinal chemistry for developing new therapeutic agents.
Synthetic Route Example:
- Starting Material : Pyrrolo[2,3-b]pyridine.
- Bromination/Iodination : Using appropriate halogenating agents.
- Functionalization : Introduction of the 2-methoxyethyl group through alkylation reactions.
- Purification : Employing techniques like column chromatography to isolate the final product.
Q & A
Q. Table 1. Representative Synthetic Conditions for Key Intermediates
| Compound | Step | Reagents/Conditions | Yield | Purity | Ref. |
|---|---|---|---|---|---|
| 15 | Iodination | NIS, AcOH, 50°C | 85% | 98% | |
| 22 | N-Alkylation | NaH, MeI, THF, 0°C→rt | 75% | N/A | |
| 20a | Sonogashira Coupling | Pd(PPh), CuI, heptane/EtOAc | 51% | 98% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
